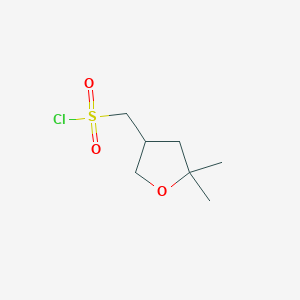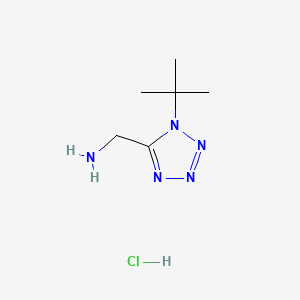![molecular formula C8H6BrNOS B13472345 6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)
6-Bromo-7-methoxythieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position on the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxythieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-methoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thienopyridines .
Aplicaciones Científicas De Investigación
6-Bromo-7-methoxythieno[3,2-b]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Bromo-7-methoxythieno[3,2-b]pyridine include other thienopyridine derivatives such as:
- 6-Bromo-7-methoxyfuro[3,2-c]pyridine
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological and chemical properties. The presence of both a bromine atom and a methoxy group on the thienopyridine ring system can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H6BrNOS |
|---|---|
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
6-bromo-7-methoxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-5(9)4-10-6-2-3-12-8(6)7/h2-4H,1H3 |
Clave InChI |
KOOCSMVPVVZZEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=NC=C1Br)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
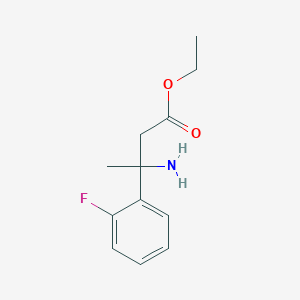
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)

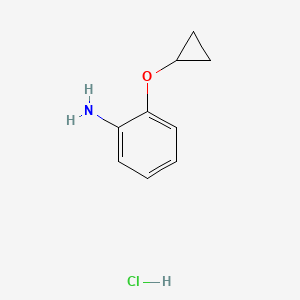
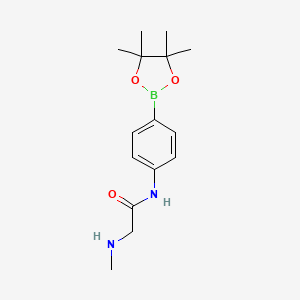

![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
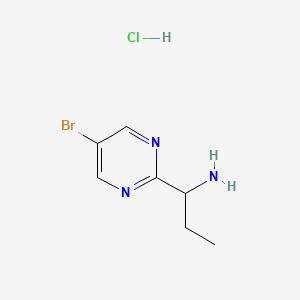

![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
